molecular formula C12H18N2O2S B2665541 Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate CAS No. 2248298-14-6

Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate

Cat. No. B2665541
M. Wt: 254.35
InChI Key: LHSDIGSBDURDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure and possesses several interesting properties that make it an attractive target for research.

Scientific Research Applications

Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may have therapeutic effects for neurological disorders.

Biochemical And Physiological Effects

Studies have shown that Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate can have several biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which can reduce inflammation in the body. These effects may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, there are also some limitations to its use. For example, it may not be suitable for certain experiments that require specific chemical properties or reactivity. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in experiments.

Future Directions

There are several future directions for research on Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to better understand its mechanism of action and to evaluate its safety and efficacy in animal and human models. Additionally, it may be useful to investigate its potential applications in other fields, such as antimicrobial and antitumor therapy. Overall, Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate has shown significant potential for scientific research, and further studies are needed to fully explore its properties and applications.

Synthesis Methods

The synthesis of Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate involves the reaction of 2-aminothiophenol with ethyl acrylate in the presence of a catalyst. The reaction proceeds through a cyclization process to form the desired product. This synthesis method has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)10-14-8-6-4-5-7-13-9(8)17-10/h13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSDIGSBDURDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC2=C(S1)NCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.